2-Methyl-1H-1,3-diazepine

Lipophilicity XLogP Drug-likeness

2-Methyl-1H-1,3-diazepine (CAS 922179-96-2) is a monocyclic seven-membered heterocycle bearing two nitrogen atoms at the 1- and 3-positions and a methyl substituent at C2. Its molecular formula is C₆H₈N₂ (MW 108.14 g/mol), and it belongs to the 1,3-diazepine family—a scaffold recognized as a privileged structure in medicinal chemistry, present in clinically used agents such as pentostatin and avibactam.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 922179-96-2
Cat. No. B12625048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-1,3-diazepine
CAS922179-96-2
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC=CN1
InChIInChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)
InChIKeyFLBQYLRGEMXFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-1,3-diazepine (CAS 922179-96-2): Physicochemical Identity and Scaffold Classification


2-Methyl-1H-1,3-diazepine (CAS 922179-96-2) is a monocyclic seven-membered heterocycle bearing two nitrogen atoms at the 1- and 3-positions and a methyl substituent at C2 [1]. Its molecular formula is C₆H₈N₂ (MW 108.14 g/mol), and it belongs to the 1,3-diazepine family—a scaffold recognized as a privileged structure in medicinal chemistry, present in clinically used agents such as pentostatin and avibactam [2]. The compound exists as a partially unsaturated (non-benzo-fused) diazepine, distinguishing it from the more extensively studied benzodiazepine class and from its tetrahydro (fully saturated) analogues [3].

Why Generic 1,3-Diazepine or 1,4-Diazepine Substitution Cannot Replace 2-Methyl-1H-1,3-diazepine


Within the diazepine family, the position of nitrogen atoms (1,3- vs. 1,4- vs. 1,2-) and the presence, position, and oxidation state of ring substituents fundamentally alter electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The C2-methyl group in 2-methyl-1H-1,3-diazepine introduces a single hydrogen bond donor (N–H) that is absent in the parent 1,3-diazepine tautomer, while modestly increasing lipophilicity (XLogP3-AA = 0.2 vs. –0.7) [2]. These differences affect solubility, membrane permeability, and target engagement in biological systems, meaning that unsubstituted 1,3-diazepine, regioisomeric 1,4-diazepine, or tetrahydro analogues cannot serve as drop-in replacements without altering assay or synthetic outcomes .

Quantitative Differentiation Evidence for 2-Methyl-1H-1,3-diazepine vs. Closest Analogs


Lipophilicity Shift: XLogP3-AA of 2-Methyl-1H-1,3-diazepine vs. Parent 1,3-Diazepine and 1,4-Diazepine

The C2-methyl substitution significantly alters the computed lipophilicity of the diazepine core. 2-Methyl-1H-1,3-diazepine (target) exhibits an XLogP3-AA value of +0.2, compared to –0.7 for both the parent 2H-1,3-diazepine and 2H-1,4-diazepine, representing a shift of approximately 0.9 log units toward greater hydrophobicity [1][2]. This difference places the compound closer to the optimal lipophilicity range (XLogP ~1–3) typically sought for CNS drug-like molecules [3].

Lipophilicity XLogP Drug-likeness Permeability

Hydrogen Bond Donor Capacity: Target vs. Parent 1,3-Diazepine and 1,4-Diazepine Scaffolds

2-Methyl-1H-1,3-diazepine possesses one hydrogen bond donor (N–H at position 1), whereas the parent 2H-1,3-diazepine and 2H-1,4-diazepine tautomers both have zero H-bond donors [1][2]. The hydrogen bond acceptor count is also reduced in the target (1 acceptor) relative to both parent scaffolds (2 acceptors each) [1][2]. The presence of a single H-bond donor may improve aqueous solubility relative to the fully unsubstituted parent while the reduced acceptor count decreases the polar surface area (TPSA = 24.4 vs. 24.7 Ų) .

Hydrogen bond donor Solubility Molecular recognition ADME

Molecular Weight and Physicochemical Profile Differentiating 2-Methyl-1H-1,3-diazepine from Saturated (Tetrahydro) Analogues

The target compound (C₆H₈N₂, MW 108.14 g/mol) contains three endocyclic double bonds in conjugation with the amidine-like N–C=N system, whereas its fully saturated analogue 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine (C₆H₁₂N₂, MW 112.17 g/mol, CAS 18237-68-8) has a reduced double-bond count and higher molecular weight [1]. The unsaturated target also has zero rotatable bonds versus the more flexible saturated analogue, which has greater conformational freedom [1]. The conjugated π-system of the target compound may facilitate π-stacking interactions with aromatic protein residues not accessible with the tetrahydro form [2].

Molecular weight Saturation Physicochemical properties Lead-likeness

C2-Methyl Regioisomer vs. C7-Methyl Regioisomer: Positional Effects on Tautomeric Preference and Reactivity

The methyl group in 2-methyl-1H-1,3-diazepine is positioned at C2, directly attached to the amidine carbon of the N=C–N system. In the regioisomer 7-methyl-1H-1,3-diazepine (C₆H₈N₂, MW 108.14), the methyl group resides at C7, adjacent to only one nitrogen [1]. The C2-methyl placement stabilizes one tautomeric form (1H-tautomer with the proton on N1) through the electron-donating inductive effect of the methyl group on the imine carbon, whereas the C7-methyl isomer may favor alternative tautomeric distributions [2]. This positional difference affects the nucleophilicity of the ring nitrogens and the compound's reactivity in alkylation, acylation, and cycloaddition reactions—critical for downstream derivatization in medicinal chemistry programs [3].

Regioisomerism Tautomerism Nucleophilicity Synthetic utility

1,3-Diazepine Scaffold Privileged Status in Medicinal Chemistry: Enzyme Inhibitor and GPCR Ligand Design

The 1,3-diazepine scaffold—of which 2-methyl-1H-1,3-diazepine is a direct monocyclic exemplar—has been validated in multiple FDA-approved drugs and clinical candidates. Pentostatin (anticancer), avibactam (β-lactamase inhibitor), and coformycin (antiviral/anticancer) all incorporate the 1,3-diazepine core [1]. While no quantitative head-to-head biological data exist specifically for 2-methyl-1H-1,3-diazepine versus unsubstituted 1,3-diazepine, the 2-substituted 1,3-diazepine class has recently been demonstrated as nontoxic corrosion inhibitors with 88–94% inhibition efficiency at 2 mmol/L on carbon steel [2]. This functional versatility distinguishes the 1,3-diazepine scaffold from 1,4-diazepines, which are predominantly associated with the benzodiazepine CNS pharmacophore rather than the broader enzyme inhibitor space [1][3].

Privileged scaffold Enzyme inhibitors GPCR ligands Drug discovery

Structural Basis for 2-Substituted 1,3-Diazepine Corrosion Inhibition vs. Benzodiazepine and 1,4-/1,5-Diazepine Derivatives

A 2025 study (Souza et al.) demonstrated that 2-substituted 1,3-diazepines achieve 88–94% corrosion inhibition efficiency on carbon steel at 2 mmol/L concentration, with in silico and in vitro toxicity assessments showing no relevant toxicity risks and low cytotoxicity against human cell lines (MDA-MB-231, A549, TOV-21G, WI-26VA4) [1]. In contrast, benzodiazepines and 1,4-/1,5-diazepine derivatives were noted as having prior inhibitory activity but with less systematic characterization of the 1,3-scaffold [1]. The 2-position substitution is critical for activity: compound 13 (with internal H-bonding) showed only 19% efficiency, while other 2-substituted analogues reached 88–94% [2]. This provides a strong class-level precedent for 2-methyl-1H-1,3-diazepine as a candidate scaffold for corrosion inhibitor development, where the 2-methyl group may be further elaborated.

Corrosion inhibition Material protection 2-Substituted diazepines Nontoxic inhibitors

Recommended Application Scenarios for 2-Methyl-1H-1,3-diazepine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead-Like Building Block for 1,3-Diazepine-Based Enzyme Inhibitor Libraries

With a molecular weight of 108.14 g/mol, XLogP of 0.2, a single hydrogen bond donor, and zero rotatable bonds, 2-methyl-1H-1,3-diazepine satisfies lead-like criteria (MW < 250) and provides a conjugated π-system suitable for target engagement [1]. Its C2-methyl group stabilizes the 1H-tautomer and directs nitrogen nucleophilicity, enabling regioselective derivatization at N1 or C4/C6/C7 positions [2]. The 1,3-diazepine scaffold is clinically validated in β-lactamase inhibitors (avibactam) and anticancer agents (pentostatin), providing a strong precedent for library design targeting enzyme active sites and GPCR orthosteric pockets [3].

Corrosion Inhibitor Development: 2-Substituted 1,3-Diazepine Scaffold for Nontoxic Material Protection

Recent class-level evidence demonstrates that 2-substituted 1,3-diazepines achieve 88–94% corrosion inhibition on carbon steel at 2 mmol/L, with no significant toxicity risks in silico and low cytotoxicity in human cell line assays [1]. 2-Methyl-1H-1,3-diazepine, bearing the requisite 2-position substituent, can serve as a starting scaffold for synthesizing and screening novel corrosion inhibitors. Its modest lipophilicity (XLogP 0.2) and single H-bond donor may facilitate adsorption onto metal surfaces while maintaining aqueous compatibility [2].

Synthetic Methodology Development: Model Substrate for 1,3-Diazepine Ring Functionalization and Annulation Chemistry

The partially unsaturated 1,3-diazepine ring in 2-methyl-1H-1,3-diazepine offers three endocyclic double bonds in conjugation, providing multiple sites for electrophilic and nucleophilic attack as well as cycloaddition chemistry [1]. The established synthetic route via condensation of 1,4-diaminobutanes with acetamidine hydrochloride under mild conditions can be applied to this scaffold class, making the compound a suitable model substrate for developing new diazepine synthetic methodologies [2]. Its regioisomeric purity (methyl at C2, not C7) ensures unambiguous reaction outcomes for mechanistic studies [3].

Computational Chemistry and QSAR Model Building: Physicochemical Property Benchmark Compound

The compound's well-defined computed properties (XLogP3-AA = 0.2, TPSA = 24.4 Ų, HBD = 1, HBA = 1, MW = 108.14 g/mol, 0 rotatable bonds) [1] make it a clean benchmark molecule for validating computational ADME prediction models, DFT calculations, and QSAR datasets involving nitrogen heterocycles. Its intermediate lipophilicity and low molecular complexity contrast with heavily substituted drug-like molecules, providing a useful calibration point for in silico model development [2].

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